molecular formula C24H23N3O2S2 B14987012 N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B14987012
M. Wt: 449.6 g/mol
InChI Key: PRGYMIKAOWCQRK-UHFFFAOYSA-N
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Description

N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Properties

Molecular Formula

C24H23N3O2S2

Molecular Weight

449.6 g/mol

IUPAC Name

N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C24H23N3O2S2/c1-2-3-13-29-20-11-9-17(10-12-20)21-16-31-24(26-21)27-22(28)14-19-15-30-23(25-19)18-7-5-4-6-8-18/h4-12,15-16H,2-3,13-14H2,1H3,(H,26,27,28)

InChI Key

PRGYMIKAOWCQRK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow chemistry could be employed to enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The thiazole rings can interact with enzymes and receptors, inhibiting their activity. This inhibition can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • 2,4-Disubstituted thiazoles
  • Thiazole derivatives with various substituents

Uniqueness

N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is unique due to its specific substituents, which confer distinct biological activities. Compared to other thiazole derivatives, this compound has shown promising results in antimicrobial and anticancer studies, making it a valuable candidate for further research .

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